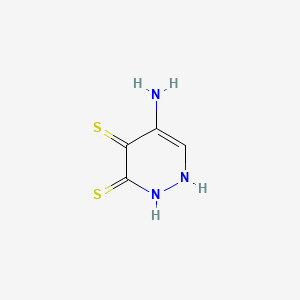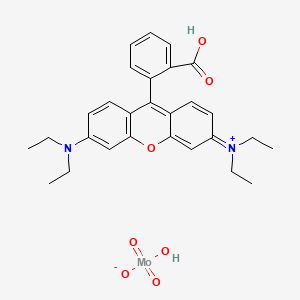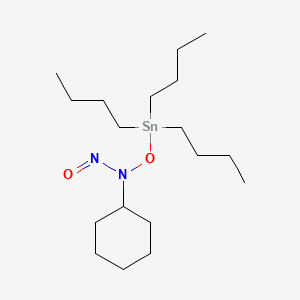
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine: is a chemical compound with the molecular formula C18H37N2OSn It is known for its unique structure, which includes a nitroso group, a stannyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine typically involves the reaction of cyclohexylamine with nitrosating agents in the presence of tributylstannyl compounds. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures, often around 0°C to 25°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used.
Major Products Formed
Oxidation: Nitrocyclohexylamine derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The stannyl group can also interact with metal-binding sites, affecting the function of metalloproteins.
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso-N-((trimethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triphenylstannyl)oxy)cyclohexylamine
Uniqueness
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group, in particular, provides unique properties compared to other stannyl derivatives.
Properties
CAS No. |
84012-65-7 |
|---|---|
Molecular Formula |
C18H38N2O2Sn |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
N-cyclohexyl-N-tributylstannyloxynitrous amide |
InChI |
InChI=1S/C6H11N2O2.3C4H9.Sn/c9-7-8(10)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
RPRGWCUJWYPAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)ON(C1CCCCC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


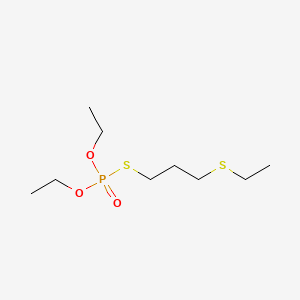

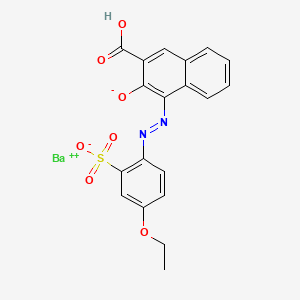

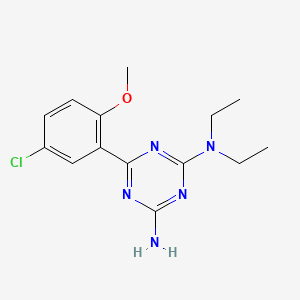
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)

